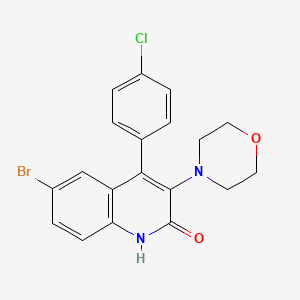
6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one
Overview
Description
6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of bromine, chlorine, and morpholine groups attached to a quinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions . Another method involves the diastereoselective synthesis process, which can be used to prepare quinoline derivatives with high stereochemical purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. For instance, quinoline derivatives are known to inhibit the activity of epidermal growth factor receptor (EGFR), which plays a critical role in cell signaling pathways related to cancer . The compound may also interfere with other cellular processes, such as DNA replication and repair, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
6-bromo-4-chloroquinoline: A related compound with similar structural features but lacking the morpholine group.
4-bromo-7,8-dichloroquinoline: Another quinoline derivative with additional chlorine atoms.
6-bromo-2-chloroquinazoline: A compound with a quinazoline core instead of quinoline.
Uniqueness
6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one is unique due to the presence of the morpholine group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
6-bromo-4-(4-chlorophenyl)-3-morpholin-4-yl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrClN2O2/c20-13-3-6-16-15(11-13)17(12-1-4-14(21)5-2-12)18(19(24)22-16)23-7-9-25-10-8-23/h1-6,11H,7-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGUMVQTZLPLFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


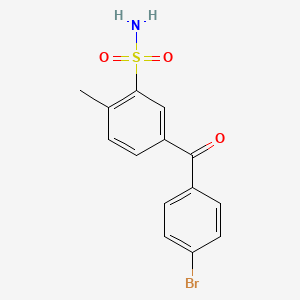
![4-bromo-3-[(4-chlorophenyl)sulfamoyl]benzoic acid](/img/structure/B3460143.png)
![4-[[3-[(4-Iodophenyl)sulfamoyl]benzoyl]amino]benzoic acid](/img/structure/B3460144.png)
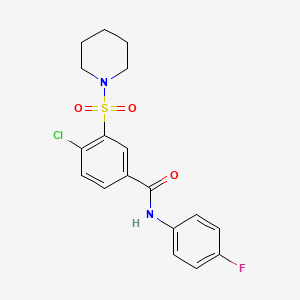
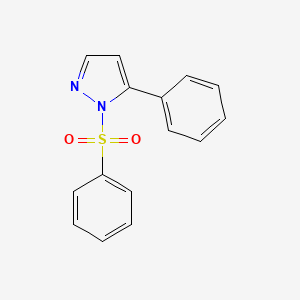

![2-{[(4-bromophenyl)amino]methyl}-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3460186.png)
![N,N'-bis[4-(acetylamino)phenyl]-2,5-biphenyldicarboxamide](/img/structure/B3460187.png)
![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(2-furoyl)piperazine](/img/structure/B3460194.png)
![ETHYL 4-{[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]CARBONYL}TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE](/img/structure/B3460196.png)
![N-[4-(acetylamino)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B3460210.png)
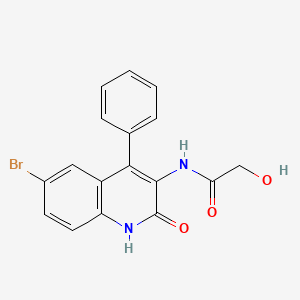
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B3460219.png)
![N-[(2-Benzoyl-4-bromo-phenylcarbamoyl)-methyl]-3-piperidin-1-yl-propionamide](/img/structure/B3460226.png)
